molecular formula C18H25NO6 B1337862 (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid CAS No. 37051-23-3

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid

Cat. No.: B1337862
CAS No.: 37051-23-3
M. Wt: 351.4 g/mol
InChI Key: QAMQBROWEMDMOK-AWEZNQCLSA-N
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Description

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a keto group on a hexanoic acid backbone. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms are commonly used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or ketones.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Benzyl bromide, sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxy group can participate in hydrophobic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine that can form covalent bonds with enzyme active sites. The keto group can also engage in hydrogen bonding and other interactions that stabilize enzyme-inhibitor complexes.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-(Benzyloxy)-2-amino-6-oxohexanoic acid: Lacks the Boc protection, making it more reactive but less stable.

    (S)-6-(Methoxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid: Contains a methoxy group instead of a benzyloxy group, altering its hydrophobic interactions.

    (S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoic acid: Has a hydroxy group instead of a keto group, affecting its reactivity and interactions.

Uniqueness

(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The Boc protection offers stability during synthesis, while the benzyloxy and keto groups enable diverse chemical transformations and interactions.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMQBROWEMDMOK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449851
Record name 6-(Benzyloxy)-N-(tert-butoxycarbonyl)-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37051-23-3
Record name 6-(Benzyloxy)-N-(tert-butoxycarbonyl)-6-oxo-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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